6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl methyl ether
Overview
Scientific Research Applications
Antitumor Activity
Compounds related to 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl methyl ether have shown potent antitumor activities. For instance, derivatives of 6-phenyl-thieno[3,2-d]pyrimidine exhibited significant anticancer effects against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma (Hafez & El-Gazzar, 2017).
Antibacterial Activity
Certain amino-heterocyclic compounds coupled with oxime-ether groups, which share a structural similarity with the specified compound, have demonstrated potential antibacterial activities. These compounds were effective against both Gram-positive and Gram-negative bacteria (Hu et al., 2006).
Antimicrobial Activity
Some pyrimidine derivatives, akin to the compound , have been synthesized and tested for their biological activity. These compounds showed moderate activity against both Gram-positive and Gram-negative bacteria, as well as fungi (J.V.Guna & D.M.Purohit, 2012).
Fungicidal and Plant Growth Regulating Activity
A study on a compound structurally related to this compound revealed strong fungicidal activity and some plant growth regulating properties (Shi-Feng Jian, 2003).
Applications in Polyimides
Compounds with similar structures have been used in the synthesis of transparent polyimides with high refractive indices, small birefringence, and good thermomechanical stabilities. These materials find applications in areas requiring high-performance polymers (Tapaswi et al., 2015).
Molecular Docking Studies
Vibrational spectral analysis and molecular docking studies of related compounds indicate potential as chemotherapeutic agents. These studies suggest that such compounds could exhibit inhibitory activity against certain biological targets, potentially serving as anti-diabetic compounds (Alzoman et al., 2015).
Properties
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-6-methoxy-2-phenylpyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2OS/c1-22-17-11-15(12-23-16-9-7-14(19)8-10-16)20-18(21-17)13-5-3-2-4-6-13/h2-11H,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIFPPZGKCBGEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)CSC2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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